molecular formula C22H22ClNO4 B11395751 N-[2-(4-chlorophenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

N-[2-(4-chlorophenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11395751
M. Wt: 399.9 g/mol
InChI Key: LENFWWPTASFVLK-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenethyl group linked to a coumarin-based acetamide scaffold. The coumarin moiety contains methoxy and methyl substituents at positions 5, 4, and 7, which influence its electronic and steric properties. Such compounds are of interest due to their structural resemblance to bioactive molecules, including penicillin derivatives and coordination ligands .

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C22H22ClNO4/c1-13-10-18(27-3)21-14(2)17(22(26)28-19(21)11-13)12-20(25)24-9-8-15-4-6-16(23)7-5-15/h4-7,10-11H,8-9,12H2,1-3H3,(H,24,25)

InChI Key

LENFWWPTASFVLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=C(C=C3)Cl)C)C(=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the cyclization of appropriate precursors, such as 4-hydroxycoumarin derivatives, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the chromen-2-one core is replaced by the 4-chlorophenyl group.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the chromen-2-one core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

N-[2-(4-chlorophenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide serves as a valuable building block in organic synthesis. Its unique structure allows it to be modified to create more complex molecules, which can be utilized in various chemical reactions and processes. Researchers have explored its potential in synthesizing novel derivatives with enhanced biological activities.

Biology

The compound has been investigated for its biological properties, particularly its role as an enzyme inhibitor and receptor modulator. Preliminary studies suggest that it may interact with specific molecular targets, potentially affecting pathways related to inflammation and cell proliferation. Its structural features enable it to bind effectively to enzymes or receptors, thereby modulating their activity.

Medicine

This compound has shown promise in therapeutic applications. Research indicates potential anti-inflammatory and anticancer activities. For instance, studies have demonstrated that derivatives of similar chromenone compounds exhibit significant anticancer effects against various cancer cell lines, suggesting that this compound could be further explored for its therapeutic benefits in oncology.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of chromenone derivatives, including this compound. The compound displayed significant growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H460, with percent growth inhibitions exceeding 70% .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was assessed for its ability to inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. Molecular docking studies indicated that this compound binds effectively to the active site of 5-LOX, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Research Findings and Implications

Hydrogen Bonding and Crystal Engineering

  • R22(10) hydrogen-bonded dimers in the dichlorophenyl analog stabilize crystal packing . The target compound’s methoxy and methyl groups on coumarin could alter packing motifs, favoring CH-π or van der Waals interactions over N–H⋯O bonds.

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide, a complex organic compound, is gaining attention for its potential biological activities. This article will delve into its synthesis, biological mechanisms, and various research findings related to its activity.

Molecular Structure and Composition:

  • Molecular Formula: C21H20ClNO4
  • Molecular Weight: 385.8 g/mol
  • IUPAC Name: this compound

This compound belongs to the class of chromen-2-one derivatives, characterized by a chlorophenyl group and a methoxy group .

Synthesis

The synthesis typically involves the reaction of 4-chlorobenzylamine with 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid. This reaction is facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases such as triethylamine .

Biological Activity

Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in cell proliferation, thus exhibiting potential anticancer properties. Additionally, it has shown promise in antimicrobial applications .

Research Findings:

  • Antimicrobial Activity: Studies indicate that compounds similar to this one exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties: Research has highlighted the potential of chromen derivatives in cancer treatment. The compound may act by modulating pathways related to cell growth and apoptosis .
  • Inhibitory Effects: Some studies have reported strong inhibitory effects against enzymes like acetylcholinesterase and urease, which are crucial in various biological processes .

Case Studies

Anticancer Studies:
A study focusing on chromen derivatives demonstrated significant cytotoxic effects on various cancer cell lines. The IC50 values for these compounds were notably low, indicating high potency against tumor cells .

Antimicrobial Screening:
In a comparative study of several derivatives, this compound showed promising results against multiple bacterial strains, reinforcing its potential as an antimicrobial agent .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Activity Level
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate to Strong
AnticancerVarious Cancer Cell LinesLow IC50 (specific values vary)
Enzyme InhibitionAcetylcholinesteraseStrong Inhibitory Activity
Enzyme InhibitionUreaseStrong Inhibitory Activity

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